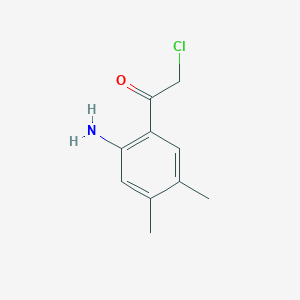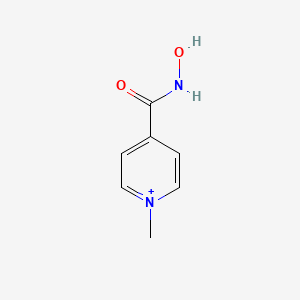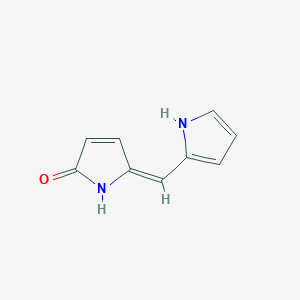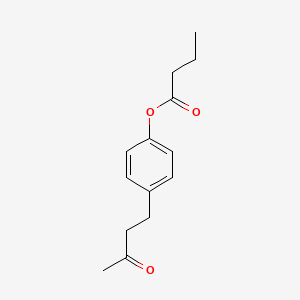![molecular formula C9H11NO2 B13795352 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol CAS No. 270260-38-3](/img/structure/B13795352.png)
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a hydroxyimino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol typically involves the reaction of 4-acetylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Formation of 4-acetylbenzaldehyde or 4-acetylbenzoic acid.
Reduction: Formation of 4-(aminomethyl)phenylethanol.
Substitution: Formation of various substituted derivatives, such as 4-nitro, 4-bromo, or 4-sulfonyl derivatives.
科学研究应用
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to its biological activity .
相似化合物的比较
Similar Compounds
4-Acetylbenzaldehyde: A precursor in the synthesis of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol.
4-(Aminomethyl)phenylethanol: A reduction product of the compound.
4-Nitrobenzaldehyde: A nitration product of the compound.
Uniqueness
This compound is unique due to the presence of both hydroxyimino and ethan-1-ol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts .
属性
CAS 编号 |
270260-38-3 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC 名称 |
1-[4-(hydroxyiminomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9-4-2-8(3-5-9)6-10-12/h2-7,11-12H,1H3 |
InChI 键 |
FQVRFXRMZTVRKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C=NO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


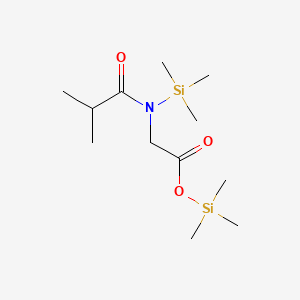
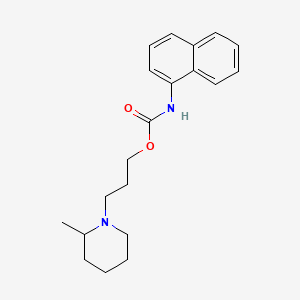
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)
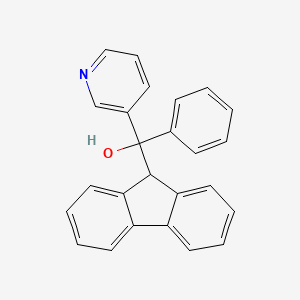
![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)
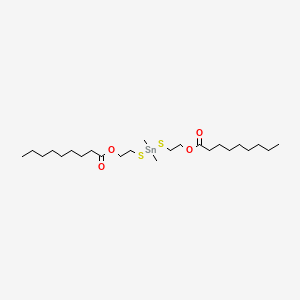

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
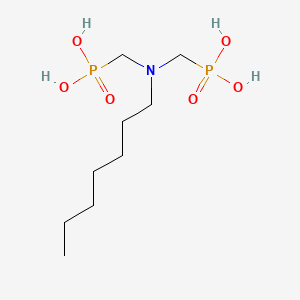
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
